1,2-Dimetilpiperazina

Descripción general

Descripción

AZD3759 es un nuevo inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico diseñado para tratar el cáncer de pulmón de células no pequeñas con metástasis al sistema nervioso central. Es conocido por su capacidad de penetrar la barrera hematoencefálica, lo que lo hace eficaz en el tratamiento de metástasis cerebrales y metástasis leptomeníngeas en pacientes con cáncer de pulmón de células no pequeñas con mutación del receptor del factor de crecimiento epidérmico .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1,2-Dimethylpiperazine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance biological activity. Notable applications include:

- Antidepressants : DMP derivatives are explored for their potential as antidepressants, acting on neurotransmitter systems.

- Antimicrobial Agents : Compounds derived from DMP exhibit antibacterial and antifungal properties, making them candidates for new antimicrobial drugs.

Case Study: Synthesis of Antidepressant Derivatives

A study investigated the synthesis of novel antidepressant agents using 1,2-dimethylpiperazine as a core structure. The derivatives showed promising activity in preclinical models, indicating potential for further development into therapeutic agents.

Agrochemical Applications

In agrochemicals, 1,2-dimethylpiperazine serves as an important building block for the synthesis of pesticides and herbicides. Its ability to form stable complexes with metal ions enhances the efficacy of these products.

- Pesticide Development : Research has shown that DMP derivatives can improve the effectiveness of existing pesticide formulations by enhancing their stability and bioavailability.

Material Science Applications

1,2-Dimethylpiperazine is also used in the production of advanced materials:

- Polymer Synthesis : It acts as a curing agent in the production of polyurethane foams and resins. The compound's amine functionality promotes cross-linking reactions that enhance material properties.

- Surfactant Production : DMP is employed as an intermediate in the synthesis of cationic surfactants used in various industrial applications.

Table: Applications of 1,2-Dimethylpiperazine

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Antidepressants, Antimicrobials | Enhanced biological activity |

| Agrochemicals | Pesticides, Herbicides | Improved stability and efficacy |

| Material Science | Polyurethane foams, Resins | Enhanced mechanical properties |

| Cationic surfactants | Versatile applications in industry |

Mecanismo De Acción

AZD3759 ejerce sus efectos inhibiendo selectivamente la tirosina quinasa del receptor del factor de crecimiento epidérmico. Esta inhibición bloquea las vías de señalización aguas abajo involucradas en la proliferación y supervivencia celular, lo que lleva a la apoptosis de las células cancerosas. La capacidad del compuesto para penetrar la barrera hematoencefálica le permite dirigirse eficazmente a las metástasis del sistema nervioso central .

Análisis Bioquímico

Biochemical Properties

It is known that piperazine derivatives, such as 1,2-Dimethylpiperazine, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Other piperazine compounds have been shown to have significant effects on various types of cells . For example, some piperazine derivatives have been found to induce apoptosis in cancer cells . It is possible that 1,2-Dimethylpiperazine may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that piperazine derivatives can undergo various chemical reactions, such as cyclization and aza-Michael addition . These reactions could potentially influence the binding interactions of 1,2-Dimethylpiperazine with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.

Metabolic Pathways

It is known that piperazine derivatives can undergo various chemical reactions, which could potentially involve enzymes or cofactors

Métodos De Preparación

La síntesis de AZD3759 implica múltiples pasos, incluida la formación de intermediarios clave y la reacción de acoplamiento finalEl paso final implica el acoplamiento del intermedio de quinazolina con el derivado de piperazina en condiciones de reacción específicas .

Análisis De Reacciones Químicas

AZD3759 experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar el núcleo de quinazolina.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en la porción de anilina, para formar diferentes análogos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución

Comparación Con Compuestos Similares

AZD3759 es único en comparación con otros inhibidores de la tirosina quinasa del receptor del factor de crecimiento epidérmico debido a su alta penetración de la barrera hematoencefálica. Los compuestos similares incluyen:

Gefitinib: Otro inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico, pero con penetración limitada de la barrera hematoencefálica.

Erlotinib: Similar al gefitinib, tiene una eficacia limitada en el tratamiento de metástasis del sistema nervioso central.

Osimertinib: Un inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico de tercera generación con mejor penetración del sistema nervioso central que el gefitinib y el erlotinib, pero AZD3759 aún muestra una penetración superior de la barrera hematoencefálica

Actividad Biológica

1,2-Dimethylpiperazine (DMP) is a cyclic amine that has garnered attention in pharmacological research due to its diverse biological activities. This compound is a derivative of piperazine, which is known for its broad spectrum of biological effects, including antimicrobial, antitumor, and neuroprotective properties. The following sections will explore the biological activity of DMP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

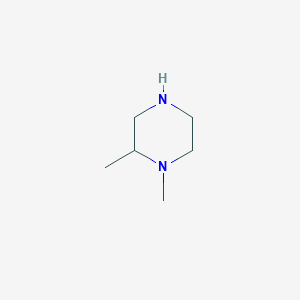

1,2-Dimethylpiperazine has the following chemical structure:

- Molecular Formula : C₈H₁₈N₂

- Molar Mass : 142.25 g/mol

- Structure : The compound features a six-membered ring with two nitrogen atoms and two methyl groups attached to the first and second carbon atoms.

The biological activity of DMP can be attributed to several mechanisms:

- Receptor Modulation : DMP has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its neuropharmacological effects.

- Inhibition of Enzymatic Activity : Studies indicate that DMP can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Properties : DMP exhibits antioxidant activity that helps mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.

Antimicrobial Activity

DMP has demonstrated significant antimicrobial properties against various pathogens. A study found that DMP exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests potential applications in treating bacterial infections.

Antitumor Activity

Research indicates that DMP may possess antitumor activity. In vitro studies using cancer cell lines have shown that DMP can induce apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The IC50 values for these cell lines were determined to be approximately 15 µM and 20 µM, respectively. These results highlight the potential of DMP as a candidate for cancer therapy.

Neuroprotective Effects

DMP has been investigated for its neuroprotective properties in models of neurodegenerative diseases. In a study involving mouse models of Alzheimer's disease, DMP administration resulted in improved cognitive function and reduced amyloid-beta plaque formation. The compound's ability to modulate neurotransmitter levels is believed to play a crucial role in these protective effects.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including DMP. The results indicated that DMP exhibited stronger antibacterial activity compared to other derivatives. The study concluded that modifications in the piperazine structure could enhance antimicrobial properties, suggesting further exploration into structural optimization for drug development.

Neuroprotective Study

In another investigation focused on neuroprotection, researchers administered DMP to rats subjected to induced oxidative stress. Behavioral tests showed significant improvements in memory and learning capabilities compared to control groups. Histological analyses revealed decreased neuronal damage and increased neuronal survival in the hippocampus, indicating the potential of DMP for therapeutic use in neurodegenerative disorders.

Data Tables

| Biological Activity | Test Organism/Cell Line | IC50/Effect Level |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 64 µg/mL |

| Antitumor | MCF-7 | 15 µM |

| Antitumor | HCT-116 | 20 µM |

| Neuroprotection | Mouse model | Improved cognition |

Propiedades

IUPAC Name |

1,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHYWWAJZDAYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947913 | |

| Record name | 1,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25155-35-5, 25057-77-6 | |

| Record name | Piperazine, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25057-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.